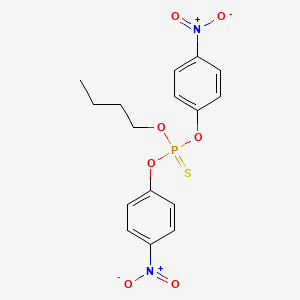
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is a chemical compound with the molecular formula C16H17N2O7PS. It is known for its unique structure, which includes a phosphorothioate group bonded to butyl and nitrophenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with butyl alcohol and 4-nitrophenol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-bis(aminomethyl) O-(4-nitrophenyl) ester: This compound has aminomethyl groups instead of butyl groups, leading to different chemical properties and applications.
Phosphorothioic acid, O,O,O-triphenyl esters, tert-Bu derivs: This compound has triphenyl groups, which result in different reactivity and uses.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: This compound has diethyl and ethylthio groups, providing unique characteristics compared to the butyl and nitrophenyl groups.
Propriétés
Numéro CAS |
102089-50-9 |
|---|---|
Formule moléculaire |
C16H17N2O7PS |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
butoxy-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H17N2O7PS/c1-2-3-12-23-26(27,24-15-8-4-13(5-9-15)17(19)20)25-16-10-6-14(7-11-16)18(21)22/h4-11H,2-3,12H2,1H3 |
Clé InChI |
JVOKLOBOYSVYRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


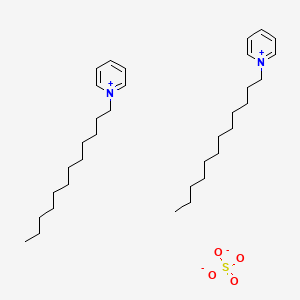



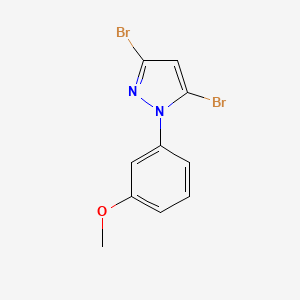

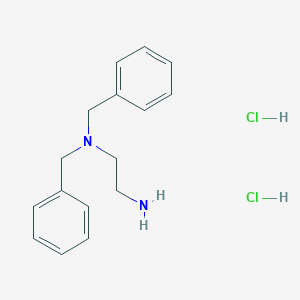

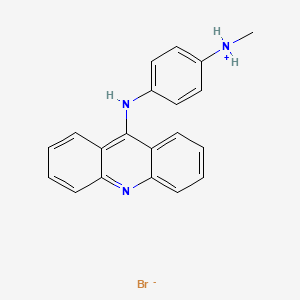
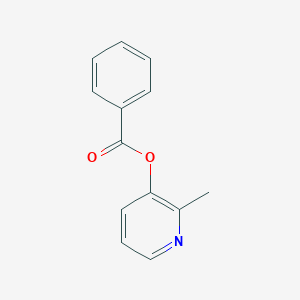
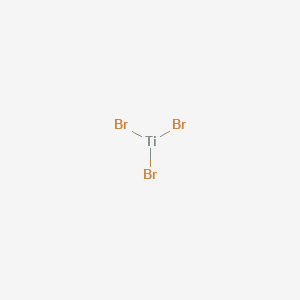

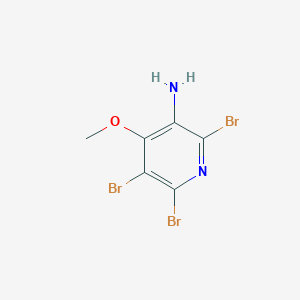
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
